molecular formula C20H24N8 B6459026 3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 2549063-32-1

3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6459026
CAS No.: 2549063-32-1
M. Wt: 376.5 g/mol
InChI Key: NQNMAMJVJKLLSX-UHFFFAOYSA-N
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Description

3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H24N8 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.21239280 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-14-12-15(2)28(25-14)19-7-6-18(23-24-19)26-8-10-27(11-9-26)20-16-4-3-5-17(16)21-13-22-20/h6-7,12-13H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNMAMJVJKLLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4CCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a unique combination of a cyclopentapyrimidine moiety and piperazine, linked to a pyridazine core. This structural diversity is crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazine and pyrazole compounds exhibit significant anticancer activity . For instance, compounds with similar structural frameworks have shown antiproliferative effects against various cancer cell lines. In particular, structure-activity relationship (SAR) analyses have revealed that modifications at specific positions can enhance potency against tumors while minimizing toxicity to normal cells .

Compound StructureActivityCell Lines TestedIC50 (µM)
3-(4-{...})AnticancerMCF-7, HeLa0.75 - 4.15
Similar PyrazoleAntiproliferativeA549, HCT1162.0 - 5.0

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor . Pyrazolo[1,5-a]pyrimidines have been reported to inhibit key enzymes involved in cancer progression and inflammation, such as phosphodiesterase and protein kinases . The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes.

Psychopharmacological Effects

Compounds with similar structures have been explored for their psychopharmacological effects , particularly in the treatment of neurological disorders. The interaction with neurotransmitter receptors suggests potential applications in treating conditions such as anxiety and depression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, the compound can starve tumors of nutrients.
  • Targeting Signaling Pathways : It may interfere with critical signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Pyridazine Derivatives : A recent study evaluated a series of pyridazine derivatives for their anticancer properties. The most promising candidates showed significant cytotoxicity against breast cancer models without systemic toxicity .
  • Enzyme Inhibition Study : Another study focused on the inhibitory effects of pyrazole derivatives on phosphodiesterase enzymes, demonstrating their potential in treating inflammatory diseases .

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